5-(3-Aminophenyl)picolinic acid
CAS No.: 1261896-52-9
Cat. No.: VC11753279
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261896-52-9 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 5-(3-aminophenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,13H2,(H,15,16) |
| Standard InChI Key | BVACGTUHDQGCRT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
5-(3-Aminophenyl)picolinic acid (CAS: 1261960-62-6) is a heterocyclic compound with the molecular formula and a molecular weight of 314.34 g/mol . The structure comprises a picolinic acid moiety (a pyridine ring with a carboxylic acid group at the 2-position) linked to a 3-aminophenyl group via a carbon chain. The presence of both aromatic amine and carboxylic acid functional groups suggests potential for hydrogen bonding and metal chelation, properties common to bioactive picolinates .
Key Structural Features:
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Pyridine Core: The six-membered aromatic ring with nitrogen at the 1-position provides a rigid planar structure.
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Carboxylic Acid Substituent: Positioned at the 2-carbon of the pyridine ring, this group enhances solubility and enables salt formation.
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3-Aminophenyl Side Chain: The benzene ring with an amine group at the meta position introduces reactivity for further functionalization, such as acylation or conjugation .
Synthesis and Methodological Approaches
While no direct synthesis protocol for 5-(3-Aminophenyl)picolinic acid is documented in the provided sources, analogous pathways for picolinic acid derivatives offer plausible routes. A common strategy involves nitration followed by reduction to introduce the amine group, as demonstrated in the synthesis of 3-hydroxy-N-nitro-picolinamide .
Hypothetical Synthesis Pathway:
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Nitration of Picolinic Acid:
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Coupling with 3-Aminophenyl Groups:
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Hydrolysis and Purification:
Table 1: Comparative Synthetic Conditions for Picolinic Acid Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | , 0–25°C | 70 | |
| Amine Coupling | Pd catalysis, 60–80°C | 65–85 | |
| Crystallization | Isopropanol, −20°C | 90 |
Physicochemical and Spectroscopic Properties
Experimental data for 5-(3-Aminophenyl)picolinic acid are sparse, but extrapolations from structural analogs provide insights:
Physicochemical Parameters:
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Solubility: Likely polar due to carboxylic acid and amine groups; soluble in DMSO, methanol, and aqueous buffers at pH > 5 .
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Melting Point: Unreported for this compound, but similar picolinates (e.g., 3-hydroxy-N-methyl-picolinamide) melt at 66–67°C .
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Stability: Susceptible to oxidation at the amine group; storage under inert atmosphere recommended .
Spectroscopic Characterization:
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IR Spectroscopy: Expected peaks at ~1700 cm (C=O stretch), ~3300 cm (N-H stretch), and 1600 cm (aromatic C=C) .
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NMR: NMR would show multiplet signals for pyridine protons (δ 7.5–8.5 ppm) and aromatic amine protons (δ 6.5–7.2 ppm) .
Research Gaps and Future Directions
Current limitations in understanding 5-(3-Aminophenyl)picolinic acid include:
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Synthetic Optimization: No reported yields or scalability data for its synthesis.
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Biological Screening: Absence of in vitro or in vivo toxicity/efficacy studies.
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Mechanistic Studies: Role of the 3-aminophenyl group in target binding remains unexplored.
Future research should prioritize:
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Development of robust synthetic protocols with >80% yield.
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Screening against agricultural pests and human disease models.
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Computational modeling to predict binding affinities for auxin receptors or metalloenzymes.
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